molecular formula C14H15N7O2S2 B2718943 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide CAS No. 835897-84-2

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide

Cat. No.: B2718943
CAS No.: 835897-84-2
M. Wt: 377.44
InChI Key: BUSFNKOIGUWXID-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is a complex organic compound that features a thiadiazole ring, a tetrazole ring, and a sulfanylacetamide group

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can serve as a precursor for the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and tetrazole intermediates, which are then coupled through a sulfanylacetamide linkage.

    Preparation of Thiadiazole Intermediate: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide under basic conditions, followed by cyclization with hydrazine hydrate.

    Preparation of Tetrazole Intermediate: The tetrazole ring is typically formed by reacting 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable acid catalyst.

    Coupling Reaction: The final step involves coupling the thiadiazole and tetrazole intermediates through a sulfanylacetamide linkage. This can be achieved by reacting the thiadiazole intermediate with chloroacetyl chloride, followed by nucleophilic substitution with the tetrazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the rings can be reduced to amines.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The thiadiazole and tetrazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanylacetamide group may also play a role in binding to the target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylacetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylacetamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2S2/c1-3-12-16-17-13(25-12)15-11(22)8-24-14-18-19-20-21(14)9-4-6-10(23-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSFNKOIGUWXID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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